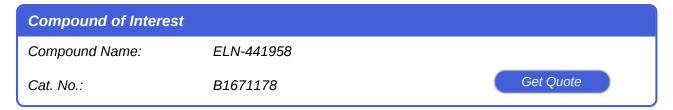


The Pharmacological Profile of ELN-441958: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule competitive antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that is typically upregulated during chronic inflammation and plays a significant role in mediating chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of **ELN-441958**, summarizing its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic inflammatory conditions. **ELN-441958**, a novel benzamide derivative, has been identified as a high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and pharmacokinetic profile for potential therapeutic development.

Mechanism of Action



ELN-441958 functions as a competitive antagonist at the bradykinin B1 receptor. It selectively binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg⁹-bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead to the sensation of pain and potentiation of the inflammatory response.

Signaling Pathway of the Bradykinin B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G α q pathway. Upon agonist binding, G α q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with pain and inflammation.



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Caption: Bradykinin B1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **ELN-441958**.

Table 1: In Vitro Binding Affinity and Functional Potency



Parameter	Species	Cell Line/Tissue	Value	Reference
Ki (nM)	Human	IMR-90 human fibroblast membranes	0.26 ± 0.02	[1]
KB (nM)	Human	IMR-90 cells	0.12 ± 0.02	[1]
KB (nM)	Rhesus Monkey	-	0.24 ± 0.01	[1]
KB (nM)	Rat	-	1.5 ± 0.4	[1]
KB (nM)	Mouse	-	14 ± 4	[1]

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a measure of functional potency.

Table 2: Selectivity Profile

Receptor	Selectivity vs. Human B1 (Ki)	Notes	Reference
Bradykinin B2	>10,000-fold	No inhibition of bradykinin-induced calcium mobilization at 10 μM.	[1]
μ-opioid	>500-fold	Off-target activity noted.	[2]
δ-opioid	>2000-fold	Off-target activity noted.	[2]

Table 3: In Vivo Efficacy

Animal Model	Species	Endpoint	ED ₅₀	Reference
Carrageenan- induced thermal hyperalgesia	Rhesus Monkey	Reversal of thermal hyperalgesia	~3 mg/kg (s.c.)	[1]



ED₅₀: The dose that produces 50% of the maximum effect.

Table 4: Pharmacokinetic Parameters

Species	Route	T½ (h)	Oral Bioavailability (%)	Reference
Rat	i.v. / p.o.	1.7	57	[3]
Rhesus Monkey	i.v. / p.o.	3.9	>100	[3]

T½: Terminal half-life.

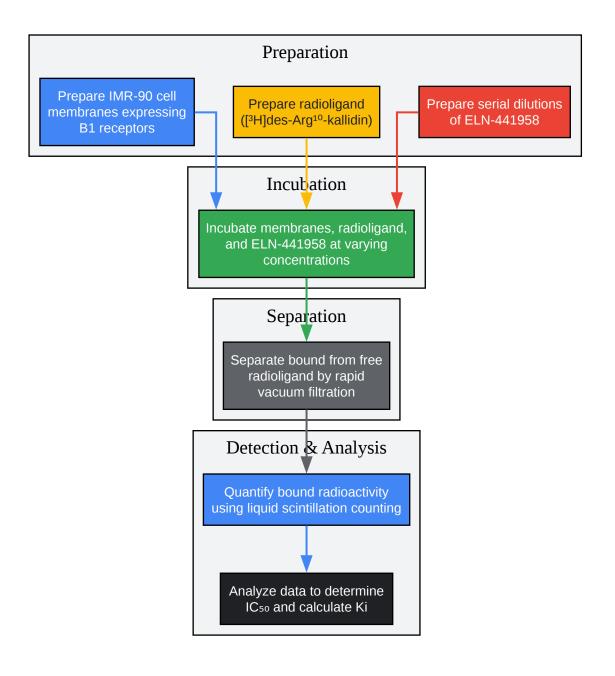
Experimental Protocols

The following are representative protocols for the key experiments used to characterize **ELN-441958**. These are based on standard methodologies and the available literature.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.





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Caption: Radioligand Binding Assay Workflow.

Methodology:

Membrane Preparation: IMR-90 human fibroblast cells are cultured and harvested. The cells
are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The
membrane pellet is resuspended and stored at -80°C until use.



- Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [³H]des-Arg¹⁰-kallidin, and varying concentrations of ELN-441958. Non-specific binding is determined in the presence of a high concentration of a non-labeled B1 receptor agonist.
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
 traps the membranes with the bound radioligand. The filter is then washed to remove any
 unbound radioligand.
- Detection: The radioactivity retained on the filter is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of ELN-441958 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for KB determination)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

- Cell Culture and Dye Loading: IMR-90 cells are seeded in a multi-well plate and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
- Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of ELN-441958 for a defined period.
- Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.
 The B1 receptor agonist, des-Arg¹⁰-kallidin, is added to the wells, and the change in fluorescence intensity is measured over time.
- Data Analysis: The agonist dose-response curves in the presence of different concentrations
 of ELN-441958 are constructed. The Schild regression analysis is then used to determine
 the KB value of the antagonist.



Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys (for in vivo efficacy)

This in vivo model assesses the analgesic effect of a compound on inflammatory pain.

Methodology:

- Acclimatization and Baseline Measurement: Rhesus monkeys are acclimatized to the testing procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant heat or warm water bath) are determined.
- Induction of Hyperalgesia: A solution of carrageenan is injected subcutaneously into the tail to induce a local inflammatory response and thermal hyperalgesia.
- Drug Administration: ELN-441958 or vehicle is administered (e.g., subcutaneously) at various doses.
- Assessment of Analgesia: At different time points after drug administration, the tailwithdrawal latencies are re-measured. An increase in the withdrawal latency indicates an analgesic effect.
- Data Analysis: The data are analyzed to determine the dose-dependent effect of ELN-441958 on reversing thermal hyperalgesia, and the ED₅₀ is calculated.

Clinical Development Status

A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with **ELN-441958**. This suggests that the compound may not have progressed to the clinical development stage.

Conclusion

ELN-441958 is a potent and selective bradykinin B1 receptor antagonist with high affinity for the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a primate model of inflammatory pain. The significant species difference in potency, with much higher activity in primates compared to rodents, highlights the importance of using appropriate animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical



profile of **ELN-441958** is promising, there is no publicly available information on its clinical development. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of pain, inflammation, and GPCR drug discovery.

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